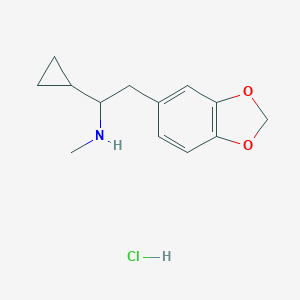
2-(1,3-Benzodioxol-5-yl)-1-Cyclopropyl-N-Methylethanamin;Hydrochlorid
Übersicht
Beschreibung
2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine;hydrochloride, also known as 1-cyclopropyl-6-methoxy-3-(3-methoxy-4-hydroxyphenyl)-2-methyl-1H-indole-5-carboxylic acid hydrochloride, is a synthetic compound with a wide range of applications in scientific research. It is a potent agonist at the 5-HT2A serotonin receptor, and has been used in a variety of studies to explore the effects of serotonin on the brain and body. This compound has been used to study the effects of serotonin on behavior, cognition, and emotion, as well as its role in the regulation of endocrine and metabolic processes.
Wissenschaftliche Forschungsanwendungen
Neurologische Forschung und Therapie
UWA-101 (Hydrochlorid): wurde auf sein Potenzial in der neurologischen Forschung untersucht, insbesondere in Bezug auf Bewegungsstörungen. Es ist ein selektiver, nicht-zytotoxischer Inhibitor von DAT/SERT, der EC50-Werte von 3,6 µM für die DAT- und 2,3 µM für die SERT-Hemmung aufweist . Diese Verbindung mildert Bewegungsstörungen und andere Nebenwirkungen, die mit der Anwendung von dopaminergen Substanzen wie L-DOPA verbunden sind, ohne psychotrope Wirkungen zu zeigen.
Verbesserung des Parkinson-Krankheitsmodells
In Tiermodellen, insbesondere im MPTP-geschädigten Gemeinen Marmoset, hat UWA-101 eine Verbesserung der motorischen Funktion gezeigt. Dies deutet auf ein mögliches Einsatzgebiet bei der Verbesserung von Parkinson-Krankheitsmodellen für ein besseres Verständnis und eine bessere Behandlung der Krankheit hin .
Psychoaktivitätsforschung
UWA-101: wurde auf der Grundlage bekannter Struktur-Psychoaktivitäts-Beziehungen so konzipiert, dass es keine Psychoaktivität aufweist. Es ist ein Analogon von MDMA, das die Qualität der L-DOPA-Wirkungen in Tiermodellen verbessert, ohne die mit MDMA selbst verbundenen psychoaktiven Wirkungen zu haben .
Wirkmechanismus
Target of Action
UWA-101 (hydrochloride) is a selective, non-cytotoxic inhibitor of the dopamine transporter (DAT) and serotonin transporter (SERT) . These transporters play crucial roles in the regulation of dopamine and serotonin, neurotransmitters that are involved in numerous physiological processes, including mood regulation and motor control .
Mode of Action
UWA-101 (hydrochloride) inhibits both serotonin and dopamine reuptake, with EC50 values of 3.6 µM for DAT and 2.3 µM for SERT . By inhibiting these transporters, UWA-101 (hydrochloride) increases the availability of dopamine and serotonin in the synaptic cleft, enhancing their signaling .
Biochemical Pathways
The inhibition of DAT and SERT by UWA-101 (hydrochloride) affects the dopaminergic and serotonergic pathways. These pathways are involved in a variety of physiological processes, including mood regulation, reward, and motor control .
Pharmacokinetics
Its ability to alleviate the side effects of dopaminergic agents such as l-dopa suggests that it may have favorable pharmacokinetic properties .
Result of Action
In combination with L-DOPA, UWA-101 (hydrochloride) significantly increased the duration of ON-time (by 28%, 28%, and 33%, respectively; all P<005) UWA-101 (10 mg/kg) significantly extended the duration of ON-time without disabling dyskinesia (by 62%, P<001)At the highest doses (6 and 10 mg/kg), uwa-101 increased the severity of psychosis-like behaviors (p<005) .
Action Environment
As with any drug, factors such as temperature, ph, and the presence of other substances could potentially influence its stability, efficacy, and action .
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-cyclopropyl-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-14-11(10-3-4-10)6-9-2-5-12-13(7-9)16-8-15-12;/h2,5,7,10-11,14H,3-4,6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPDALMALRMSMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC2=C(C=C1)OCO2)C3CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



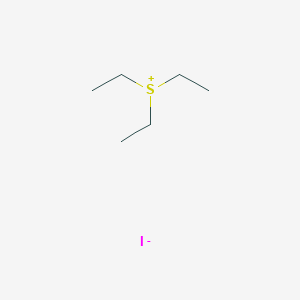

![1,2-Diazabicyclo[2.2.2]octan-3-one](/img/structure/B159120.png)
![6-[4-(3-chlorophenyl)-1-piperazinyl]-3-cyclohexyl-1H-pyrimidine-2,4-dione](/img/structure/B159121.png)
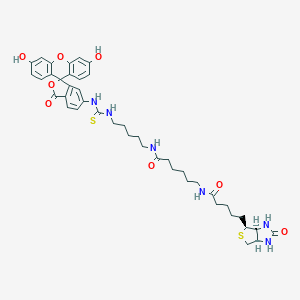
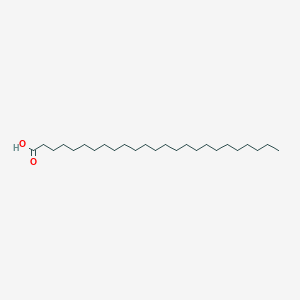
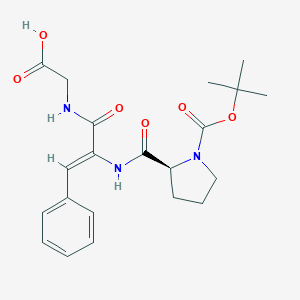

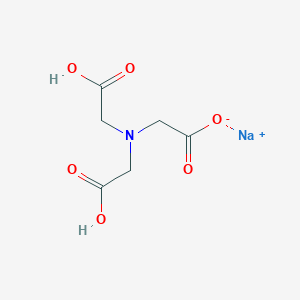
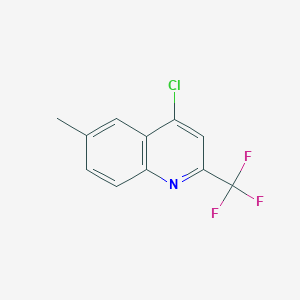
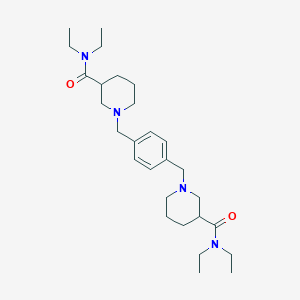
![2-[[2-[(3-Aminophenyl)methyl-[2-[(2-hydroxyphenyl)methylamino]ethyl]amino]ethylamino]methyl]phenol](/img/structure/B159135.png)
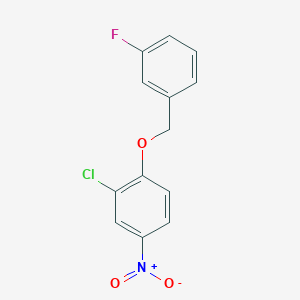
![N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine](/img/structure/B159137.png)